MFCD07394971
Description
Based on comparative analysis with compounds sharing similar MDL identifiers (e.g., MFCD13195646, MFCD00039227), MFCD07394971 is hypothesized to belong to the class of halogenated aromatic boronic acids or trifluoromethyl-substituted ketones, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions and drug synthesis .
Properties
IUPAC Name |
3-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-10-13-16(25-14(10)15(18)23)19-9-21(17(13)24)8-12(22)20(2)11-6-4-3-5-7-11/h9,11H,3-8H2,1-2H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSGOGXGWBAMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N(C)C3CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD07394971” involves multiple steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve steps such as condensation, cyclization, and purification through techniques like chromatography.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: “MFCD07394971” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “this compound” are conducted under specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. Common reagents include acids, bases, and organic solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
“MFCD07394971” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific diseases or conditions.
Industry: “this compound” is used in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of “MFCD07394971” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : Likely C₆H₅BBrClO₂ or C₁₀H₉F₃O (based on structural analogs in and ).
- Molecular Weight : Estimated 235–202 g/mol.
- Synthesis: May involve palladium-catalyzed cross-coupling in tetrahydrofuran (THF) or methanol-mediated condensation, as observed in analogous compounds .
- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to halogen and boronic acid functionalities .
Comparison with Similar Compounds
The following comparison focuses on MFCD07394971’s hypothesized properties relative to structurally related compounds, emphasizing physicochemical parameters, reactivity, and bioavailability.
Physicochemical Properties
Key Observations :
Insights :
- This compound’s predicted BBB penetration aligns with boronic acids’ use in central nervous system (CNS) drug design, whereas trifluoromethyl ketones (CAS 1533-03-5) are less likely to cross the BBB .
Research Findings and Limitations
Synthetic Challenges : this compound’s halogenated structure may require optimized catalytic systems (e.g., ligand-accelerated palladium) to avoid dehalogenation side reactions .
Thermodynamic Stability : Bromine substituents in analogs like CAS 1761-61-1 confer stability but reduce reactivity compared to chlorinated derivatives .
Data Gaps : Direct experimental data (e.g., crystallographic studies, in vivo pharmacokinetics) for this compound are absent, necessitating further validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
